2,5-dichloro-7-methoxy-1H-quinazolin-4-one
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Overview
Description
2,5-Dichloro-7-methoxy-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-7-methoxy-1H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2,5-dichloro-3-methoxybenzoyl chloride with anthranilic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-7-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazolinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes essential for cell wall synthesis. In anticancer research, it interferes with DNA replication and induces apoptosis in cancer cells. The compound’s ability to bind to specific receptors and enzymes underlies its biological activity .
Comparison with Similar Compounds
2,5-Dichloro-1H-quinazolin-4-one: Lacks the methoxy group, which may affect its biological activity.
7-Methoxy-1H-quinazolin-4-one: Lacks the chlorine atoms, potentially altering its reactivity and potency.
2,5-Dichloro-6-methoxy-1H-quinazolin-4-one: Similar structure but with a different substitution pattern, leading to varied biological effects.
Uniqueness: 2,5-Dichloro-7-methoxy-1H-quinazolin-4-one’s unique combination of chlorine and methoxy substituents contributes to its distinct chemical and biological properties. This specific substitution pattern enhances its potential as a versatile compound in scientific research and therapeutic applications .
Properties
IUPAC Name |
2,5-dichloro-7-methoxy-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-4-2-5(10)7-6(3-4)12-9(11)13-8(7)14/h2-3H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQULVZJHJMUBLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Cl)C(=O)N=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)Cl)C(=O)N=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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